

Crenolanib as a PDGFR Inhibitor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crenolanib is an orally bioavailable benzimidazole that functions as a potent and selective Type I inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting Platelet-Derived Growth Factor Receptors (PDGFR) α and β , and FMS-like Tyrosine Kinase 3 (FLT3). [1][2] Unlike Type II inhibitors, **Crenolanib** binds to the active "DFG-in" conformation of the kinase, providing potent inhibition of both wild-type and mutant forms of its target receptors.[1] This characteristic is particularly significant in overcoming resistance mutations found in various cancers. This guide provides an in-depth overview of **Crenolanib**'s mechanism of action, quantitative efficacy, relevant experimental protocols, and clinical development landscape, with a focus on its role as a PDGFR inhibitor.

Chemical Properties

Crenolanib, chemically known as 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-4-piperidinamine, is a small molecule inhibitor developed by AROG Pharmaceuticals, LLC.[1][3]

- Chemical Formula: C₂₆H₂₉N₅O₂[1][3]
- Molar Mass: 443.551 g⋅mol⁻¹[1]



Synonyms: CP-868,596, ARO 002[3][4]

Mechanism of Action as a PDGFR Inhibitor

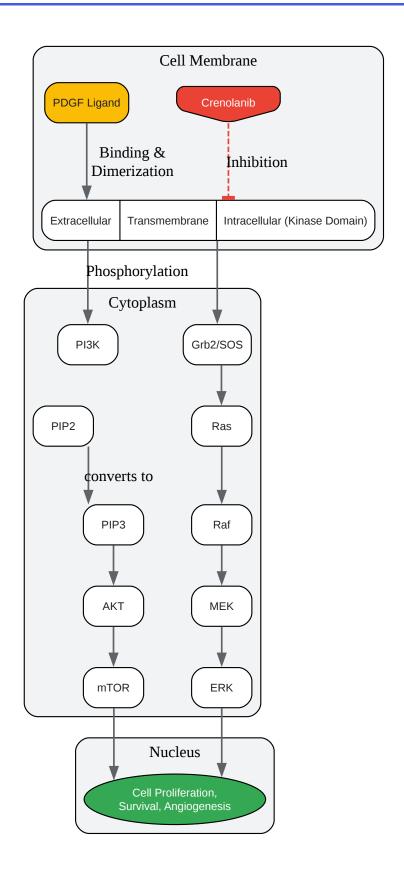
PDGFRs are key drivers of cell proliferation, migration, and angiogenesis.[5] Their aberrant activation through mutations or overexpression is implicated in various malignancies, including gliomas and gastrointestinal stromal tumors (GIST).[1][5][6]

Crenolanib exerts its therapeutic effect by binding to the ATP-binding pocket of PDGFRα and PDGFRβ, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][5] The primary pathways inhibited include the PI3K/AKT/mTOR and Ras/MEK/ERK (MAPK) pathways, which are crucial for cell survival and proliferation.[1][7][8] By blocking these signals, **Crenolanib** effectively inhibits tumor angiogenesis and tumor cell growth.[2][5]

PDGFR Signaling Pathway Inhibition by Crenolanib

The following diagram illustrates the canonical PDGFR signaling pathway and the point of inhibition by **Crenolanib**. Upon ligand (PDGF) binding, PDGFR dimerizes and autophosphorylates, creating docking sites for SH2-domain-containing proteins like PI3K and Grb2. This initiates the PI3K/AKT and MAPK signaling cascades, respectively. **Crenolanib** blocks the initial autophosphorylation step, thereby preventing the activation of all downstream effectors.





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Caption: Crenolanib inhibits PDGFR autophosphorylation, blocking PI3K/AKT and MAPK pathways.

Quantitative Data

The efficacy of **Crenolanib** has been quantified through various preclinical and clinical studies. The data below is summarized for comparative analysis.

Table 1: In Vitro Potency and Selectivity of Crenolanib

This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of **Crenolanib** against various kinases. Lower values indicate higher potency.



Target Kinase	Mutant	Assay Type	IC50	Kd	Reference(s
PDGFRα	Wild-Type	CHO Cell Phosphorylati on	10 nM	2.1 nM / 3.2 nM	[1][4][9]
D842V	CHO Cell Phosphorylati on	6 nM	-	[1]	
D842V	BaF3 Cell Proliferation	~10 nM	-	[4]	_
V561D	BaF3 Cell Proliferation	85 nM	-	[4]	_
V561D + D842V	Kinase Activity	Low nM	-	[10]	_
PDGFRβ	Wild-Type	Porcine Aortic Epithelial Cells	0.8 ng/mL (~1.8 nM)	3.2 nM / 2.1 nM	[1][4][9]
Wild-Type	Recombinant Kinase Assay	0.4 ng/mL (~0.9 nM)	-	[1][11]	
FLT3	Wild-Type	In Vitro Assay	-	0.74 nM	[9][10]
ITD	TF-1 Cell Phosphorylati on	1.3 nM	0.74 nM	[1][9]	
D835Y	Ba/F3 Cell Phosphorylati on	8.8 nM	0.18 nM	[1][9]	
c-KIT	Wild-Type	In Vitro Assay	67 nM	78 nM	[1]
D816V	In Vitro Assay	2.5 nM	-	[1]	
D816H	In Vitro Assay	5.4 nM	-	[1]	



Table 2: Pharmacokinetic Properties of Crenolanib in Humans

This table outlines the key pharmacokinetic parameters of **Crenolanib** observed in clinical trials.

Parameter	Value	Patient Population	Reference(s)
Bioavailability	Orally Bioavailable	Cancer Patients	[1][2]
Tmax (Time to Peak Concentration)	2-3 hours	Relapsed/Refractory AML	[12]
Terminal Half-life (t½)	~8 hours	Adult Cancer Patients	[13]
12.3 - 18.5 hours	Pediatric Brain Tumor Patients	[14]	
Metabolism	Cytochrome P450	Adult Cancer Patients	[13]
Clearance (CL/F)	~60 L/h	Adult AML Patients	[14]
38.5 L/h	Pediatric Brain Tumor Patients	[14]	
Drug Accumulation	Minimal	AML Patients	[12][14]
Dosing Regimen	100 mg TID (orally)	GIST, Glioblastoma	[13][15]

Table 3: Overview of Key Clinical Trials for Crenolanib

This table highlights significant clinical trials investigating **Crenolanib** for PDGFR-driven cancers.



Trial Identifier	Phase	Condition(s	Target	Status (as of last update)	Reference(s
NCT0124334 6	II	Gastrointestin al Stromal Tumor (GIST)	PDGFRα D842-related mutations	Last update June 2018	[13][16]
NCT0122964 4	II	Adult Gliomas (High and Low Grade)	PDGFR	Last update July 2018	[1][17]
NCT0139391 2	I	Pediatric High-Grade Glioma, including DIPG	PDGFR	Completed	[11][13]
NCT0240042 1	II	Recurrent/Re fractory Glioblastoma	PDGFRα gene amplification	Last update June 2021	[15]

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating kinase inhibitors. Below are representative protocols for key assays used in the characterization of **Crenolanib**.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method to determine the IC50 of **Crenolanib** against a target kinase, such as PDGFR, using a fluorescence-based assay.

- Reagent Preparation:
 - Kinase Buffer: Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM
 MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% Glycerol, and 2 mM DTT.



- Enzyme: Reconstitute recombinant human PDGFRβ kinase in kinase buffer to a working concentration of 2x the final desired concentration (e.g., 2-5 nM).
- Substrate/ATP Mix: Prepare a 2x mix in kinase buffer containing a specific peptide substrate (e.g., poly-Glu, Tyr 4:1) at 0.2 mg/mL and ATP at a concentration near its Km value (e.g., 20 μM).
- Test Compound: Prepare a serial dilution of Crenolanib in 100% DMSO, followed by a further dilution in kinase buffer to create 10x final concentrations.

Assay Procedure:

- \circ Add 5 μ L of the 10x **Crenolanib** serial dilutions or DMSO control to wells of a 384-well plate.
- \circ Add 2.5 μ L of the 2x substrate/ATP mix to all wells.
- \circ Initiate the kinase reaction by adding 2.5 μL of the 2x enzyme solution to all wells. The final volume should be 10 μL .
- Incubate the plate at 30°C for 60 minutes.
- \circ Stop the reaction by adding 10 μ L of a termination buffer containing EDTA.

Detection:

- Quantify the amount of phosphorylated substrate. For fluorescence-based assays (e.g., TR-FRET), this involves adding detection reagents (e.g., a europium-labeled antiphosphotyrosine antibody and an acceptor-bead-conjugated antibody) and incubating for 60 minutes at room temperature.[18][19]
- Read the plate on a compatible microplate reader.

Data Analysis:

 Calculate the percent inhibition for each Crenolanib concentration relative to the DMSO control.



 Plot the percent inhibition against the logarithm of the Crenolanib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Cell Viability (MTT) Assay

This protocol measures the effect of **Crenolanib** on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

- · Cell Seeding:
 - Culture human cancer cells (e.g., H1703 lung cancer cells with PDGFRα amplification) in appropriate media.[1]
 - Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of media.
 - Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of Crenolanib in the cell culture medium.
 - Remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of Crenolanib or a vehicle control (e.g., 0.1% DMSO).
 - Incubate the plate for 72 hours.[4][20]
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10 μL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]
 - Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[21]
- · Solubilization and Measurement:



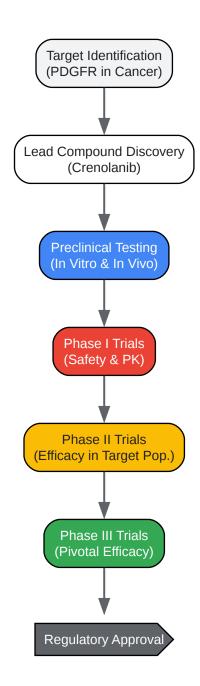
- $\circ~$ Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
- Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
 [21]
- Data Analysis:
 - Subtract the background absorbance from a blank well (media only).
 - Calculate cell viability as a percentage of the vehicle-treated control cells.
 - Determine the IC50 value by plotting the percentage of cell viability against the logconcentration of Crenolanib and fitting to a dose-response curve.

General Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like **Crenolanib**.







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